molecular formula C4H9Cl2NO B1339759 2-(Dimethylamino)acetyl chloride hydrochloride CAS No. 60853-81-8

2-(Dimethylamino)acetyl chloride hydrochloride

Cat. No. B1339759
CAS RN: 60853-81-8
M. Wt: 158.02 g/mol
InChI Key: MVAXDKDOPWPFML-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetyl chloride hydrochloride is a chemical compound with the CAS Number: 60853-81-8 . It is a hydrochloride and an organoammonium salt . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-(Dimethylamino)acetyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and directly carrying out a chlorination reaction with thionyl chloride under an ice water bath condition . The reaction conditions are mild and convenient for operation .


Molecular Structure Analysis

The molecular weight of 2-(Dimethylamino)acetyl chloride hydrochloride is 158.03 . The InChI key is MVAXDKDOPWPFML-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Dimethylamino)acetyl chloride hydrochloride is a widely used intermediate and starting reagent for organic synthesis .


Physical And Chemical Properties Analysis

2-(Dimethylamino)acetyl chloride hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Intermediate for Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. It serves as a starting reagent for various synthetic processes, including the synthesis of pharmaceuticals such as bephenium hydroxynaphthoate and diltiazem, as well as antihistamines like mepyramine and phenyltoloxamine .

Synthesis of Antitubercular Agents

It has been utilized in the synthesis of analogues of lipophilic chalcones, which act as antitubercular agents. This includes its application in the synthesis of substituted benzo[h]quinazolines, which have shown potential as anti-tubercular agents .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 2-(Dimethylamino)acetyl chloride hydrochloride is involved in various stages of drug development and production. Its role is crucial in forming active pharmaceutical ingredients (APIs) that contribute to the efficacy of the drugs .

Stimuli-responsive Polymersomes Formation

Research indicates that derivatives of this compound can be used to form stimuli-responsive polymersomes. These polymersomes can precipitate at higher temperatures due to the low critical solution temperature (LCST) behavior of certain blocks like poly [2-(dimethylamino) ethyl methacrylate] (PDMAEMA) .

Synthesis of Interpenetrating Networks Nanogels

The compound has been implicated in the synthesis of interpenetrating networks nanogels composed of alginate biopolymer as one network and PDMAEMA as another. These nanogels are produced through inverse miniemulsion polymerization techniques and have potential applications in drug delivery systems .

Safety And Hazards

This chemical is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(dimethylamino)acetyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXDKDOPWPFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553914
Record name N,N-Dimethylglycyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)acetyl chloride hydrochloride

CAS RN

60853-81-8
Record name N,N-Dimethylglycyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)acetyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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